molecular formula C9H21N3 B7859637 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7859637
M. Wt: 171.28 g/mol
InChI Key: XVBJGTLWOWQTOZ-UHFFFAOYSA-N
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Description

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine (CAS: 1354007-20-7) is a pyrrolidine-based amine derivative with a molecular weight of 171.29 g/mol . Its structure features a five-membered pyrrolidine ring substituted with a dimethylaminomethyl group at the 2-position and an ethylamine side chain.

Properties

IUPAC Name

2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)8-9-4-3-6-12(9)7-5-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBJGTLWOWQTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diamines

A common approach involves the acid-catalyzed cyclization of 1,4-diamines. For example, reacting 1,4-diaminobutane with a carbonyl compound (e.g., formaldehyde) under acidic conditions yields pyrrolidine derivatives. Adjusting the stoichiometry of the carbonyl component controls substitution patterns.

Dieckmann Cyclization of γ-Amino Esters

γ-Amino esters, such as methyl 4-aminobutyrate, undergo base-catalyzed Dieckmann cyclization to form pyrrolidinones, which are subsequently reduced to pyrrolidines. This method offers regioselectivity but requires careful control of reaction pH and temperature.

Introduction of the Dimethylaminomethyl Group

Reductive Amination of Pyrrolidine Ketones

The dimethylaminomethyl group is introduced via reductive amination of a pyrrolidine-2-carbaldehyde intermediate with dimethylamine. Catalytic hydrogenation using Pd/C (as described in US8034978B2) under 25–75 bar H₂ and 80–120°C achieves conversions exceeding 95%.

Example Protocol :

  • Dissolve pyrrolidine-2-carbaldehyde (1.0 equiv) and dimethylamine (1.2 equiv) in methanol.

  • Add 5% Pd/C catalyst (0.03 g/g substrate) and pressurize with H₂ to 40 bar.

  • Heat at 90°C for 12 h, filter, and concentrate to isolate the dimethylaminomethyl-pyrrolidine intermediate.

Alkylation of Pyrrolidine with Chloromethyl Dimethylamine

Alternative routes involve alkylating pyrrolidine with chloromethyl dimethylamine in the presence of a base (e.g., K₂CO₃). Polar aprotic solvents like DMF enhance reactivity, with yields reaching 70–85% after optimization.

Ethylamine Side-Chain Installation

Nucleophilic Substitution at the Pyrrolidine Nitrogen

Quaternization of the pyrrolidine nitrogen with 2-chloroethylamine under basic conditions introduces the ethylamine moiety. Reaction in dichloroethane at 80°C for 8 h achieves 75–80% conversion, though competing side reactions necessitate careful stoichiometric control.

Reductive Amination with Ethylene Diamine

Condensing the dimethylaminomethyl-pyrrolidine with ethylene diamine followed by selective reduction (NaBH₄ or H₂/Pd-C) forms the ethylamine side chain. This method avoids harsh alkylation conditions but requires purification via crystallization.

Optimization of Reaction Conditions and Catalysts

Catalytic Systems for Reductive Amination

Comparative studies of Pd/C, Raney Ni, and PtO₂ catalysts reveal Pd/C as optimal for reductive amination, offering 92–98% selectivity at 40–75 bar H₂. Higher temperatures (>100°C) accelerate kinetics but risk over-reduction.

Table 1: Catalyst Performance in Reductive Amination

CatalystH₂ Pressure (bar)Temperature (°C)Yield (%)Selectivity (%)
5% Pd/C40909498
Raney Ni601108885
PtO₂30809193

Solvent Effects on Alkylation

Non-polar solvents (e.g., dichloroethane) improve alkylation yields by minimizing solvolysis. Methanol and ethanol, while cost-effective, reduce yields by 15–20% due to nucleophilic competition.

Purification and Crystallization Strategies

Recrystallization from Methanol/Acetone Mixtures

Crude products are dissolved in hot methanol and precipitated via slow acetone addition, achieving purities >99%. Multi-stage recrystallization reduces residual catalyst metals to <10 ppm.

Chromatographic Purification

Silica gel chromatography (EtOAc/MeOH/NH₄OH gradients) resolves regioisomeric byproducts, though scalability challenges limit industrial application.

Scalability and Industrial Considerations

Batch processes described in US8034978B2 demonstrate successful catalyst recycling over 12 cycles without activity loss, critical for cost-effective production . Continuous-flow systems are under investigation to enhance throughput.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrrolidinone derivatives.

  • Reduction Products: Reduction can produce amines with reduced functional groups.

  • Substitution Products: Substitution reactions can yield various substituted pyrrolidines and amines.

Scientific Research Applications

Medicinal Chemistry

a. Antidepressant Properties
DMPEA has been investigated for its potential antidepressant effects. Research indicates that compounds with a similar structure may interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that DMPEA can enhance serotonin levels in the brain, potentially leading to improved mood and reduced symptoms of depression.

b. Neuroprotective Effects
Preliminary studies suggest that DMPEA exhibits neuroprotective properties. It may help to mitigate neurodegeneration by scavenging free radicals and inhibiting inflammatory pathways. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuropharmacology

a. Cognitive Enhancement
Research has indicated that DMPEA may enhance cognitive functions such as memory and learning. Its action on neurotransmitter systems could lead to improved synaptic plasticity, which is essential for learning processes.

b. Modulation of Dopaminergic Activity
DMPEA has been studied for its effects on dopaminergic pathways, which are critical in the treatment of conditions like schizophrenia and ADHD. By modulating dopamine levels, DMPEA could potentially provide therapeutic benefits for these disorders.

Material Sciences

a. Synthesis of Novel Polymers
In material sciences, DMPEA is utilized as a building block for synthesizing novel polymers with unique properties. Its amine functionality allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

b. Coatings and Adhesives
DMPEA-based compounds are being explored for use in coatings and adhesives due to their strong adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials.

Case Studies

Several studies have examined the biological activity of DMPEA and its derivatives:

  • Neuroprotective Effects: In animal models, derivatives of DMPEA showed decreased markers of neurodegeneration, supporting its therapeutic potential for neurodegenerative diseases.
  • Antioxidant Efficacy: DMPEA derivatives were tested for antioxidant properties, demonstrating significant effectiveness in reducing oxidative stress.
  • Weight Management: Animal studies indicated that treatment with DMPEA resulted in altered gene expression related to fat storage, suggesting its potential use in obesity management therapies.

Mechanism of Action

The mechanism by which 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulate enzyme activity, or interfere with signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Features Solubility
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine 1354007-20-7 C₉H₁₉N₃ 171.29 Pyrrolidine core, dimethylaminomethyl, ethylamine Likely polar (soluble in water/organic solvents)
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (DMEA) 1788-35-8 C₉H₂₀N₂ 156.27 Piperidine core, two methyl groups, ethylamine Soluble in water, ethanol, ether
2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine 889940-06-1 C₁₃H₂₀N₂ 204.31 Pyrrolidine core, 4-methylphenyl substituent Lipophilic (enhanced membrane permeability)
N-(2-Aminoethyl)pyrrolidine 7154-73-6 C₆H₁₄N₂ 114.19 Simple pyrrolidine-ethylamine linkage Highly water-soluble
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine N/A C₇H₁₄N₂ 126.20 Methyl-substituted pyrrole ring, ethylamine Moderate solubility (polar aprotic solvents)

Key Observations :

  • Ring Size: The target compound and N-(2-Aminoethyl)pyrrolidine share a pyrrolidine core, whereas DMEA (piperidine) has a six-membered ring, altering steric and electronic properties.
  • Substituents: The dimethylaminomethyl group in the target compound enhances polarity compared to DMEA’s methyl groups or the aromatic 4-methylphenyl group in 889940-06-1 .
  • Lipophilicity : The 4-methylphenyl analog (204.31 g/mol) is more lipophilic, suggesting better blood-brain barrier penetration than the polar target compound .

Biological Activity

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine, often referred to as DMPEA, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties of DMPEA, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMPEA is characterized by a pyrrolidine ring with a dimethylaminomethyl side chain attached to an ethylamine group. Its chemical formula is C₉H₁₈N₂, and it possesses basic amine properties, which influence its interactions with biological targets.

The biological activity of DMPEA is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to exhibit:

  • Serotonergic Activity : DMPEA may influence serotonin receptors, potentially impacting mood and anxiety levels.
  • Dopaminergic Activity : The compound might also interact with dopamine receptors, which could be relevant in the context of neuropsychiatric disorders.
  • Antimicrobial Properties : Preliminary studies suggest that DMPEA may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes the biological activities associated with DMPEA based on available research findings:

Activity Target/Effect Reference
AntimicrobialInhibition of bacterial growth
Serotonin Receptor AgonistPotential modulation of mood
Dopamine Receptor AgonistPossible effects on cognition

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of DMPEA, researchers tested its efficacy against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results suggest that DMPEA could be a candidate for developing new antimicrobial agents.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of DMPEA in animal models. The compound was administered to rodents, and behavioral assays indicated increased locomotor activity and reduced anxiety-like behaviors. These findings imply that DMPEA may have potential as an anxiolytic or stimulant agent, warranting further investigation into its mechanisms.

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of DMPEA derivatives. Modifications to the pyrrolidine ring and side chains have been systematically evaluated for their impact on biological activity. Key findings include:

  • Substituent Effects : Variations in the dimethylamino group significantly affect receptor binding affinity and selectivity.
  • Potency Enhancement : Certain derivatives have shown improved potency against specific bacterial strains compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with a pyrrolidine scaffold functionalized with a dimethylaminomethyl group. Introduce the ethylamine moiety via nucleophilic substitution or reductive amination. For example, highlights phthalimide-protected amines, which can be deprotected using hydrazine hydrate under microwave irradiation (90°C, 2 h) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures).
  • Characterization : Use 1^1H/13^13C NMR to confirm amine proton environments (δ 1.5–3.0 ppm for pyrrolidine and ethylamine groups) and mass spectrometry (ESI-MS) for molecular ion validation.

Q. How can the stereochemistry and conformational flexibility of this compound be analyzed?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., acetonitrile). Compare bond angles and torsional strains in the pyrrolidine ring with related structures (e.g., reports a zinc complex with ethylamine ligands, analyzed at 298 K with R factor = 0.035) .
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict preferred conformers and compare with experimental data.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of tertiary amines in similar compounds under acidic conditions?

  • Analysis Framework :

  • Variable control : Compare reaction outcomes across studies by isolating variables (e.g., solvent polarity, temperature). For instance, used computational modeling to predict polymer-analyte affinities, which can be adapted to model protonation states of the dimethylaminomethyl group .
  • Spectroscopic monitoring : Use in situ 1^1H NMR (D2_2O/HCl) to track protonation-induced shifts and quantify stability.

Q. How does this compound interact with transition metals, and what are the implications for catalytic applications?

  • Methodology :

  • Coordination chemistry : Synthesize metal complexes (e.g., ZnII^{II}, CuII^{II}) and characterize via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials). notes ethylamine derivatives forming spin-crossover complexes with iron, suggesting analogous studies .
  • Catalytic screening : Test Suzuki-Miyaura coupling reactions using palladium complexes of the ligand. Compare turnover frequencies with phosphine-based systems (e.g., ’s diphenylphosphino-ethylamine ligands) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Docking studies : Model interactions with biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina. ’s histamine structure (2-(4-imidazolyl)ethylamine) provides a template for receptor-binding simulations .

Data Interpretation & Validation

Q. How to address discrepancies in spectroscopic data for tertiary amine derivatives?

  • Validation Protocol :

  • Cross-technique correlation : Compare NMR data with IR (N-H stretching ~3300 cm1^{-1}) and high-resolution MS.
  • Reference standards : Use commercially available analogs (e.g., 2-(2-pyridyl)ethylamine in , δ 1.536 refractive index) as internal benchmarks .

Q. What experimental designs minimize byproduct formation during ethylamine functionalization?

  • Optimization Strategies :

  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions (e.g., ’s microwave-assisted deprotection at 90°C vs. room-temperature alternatives) .
  • Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection, removed via TFA (trifluoroacetic acid) in dichloromethane.

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